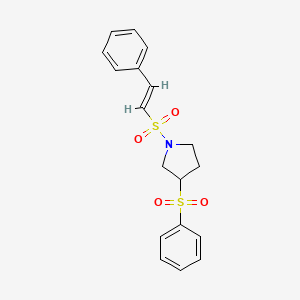

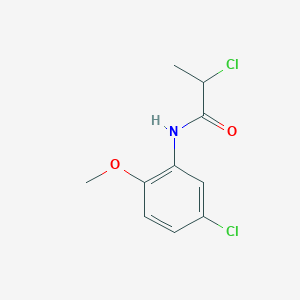

(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

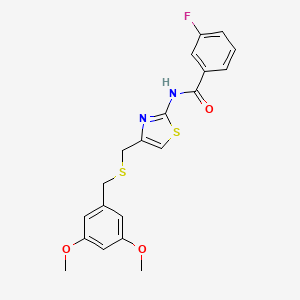

(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine, also known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. PSP is a pyrrolidine-based compound that contains two sulfonamide functional groups and an olefinic double bond. In

Scientific Research Applications

Organocatalytic Applications

Sulfonyl-substituted pyrrolidines have been utilized in asymmetric catalysis, demonstrating their efficiency in stereoselective syntheses. For instance, derivatives of pyrrolidine catalyzed efficient Michael addition reactions, a method that could be applicable to (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine for synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Asymmetric Synthesis

The compound could find applications in asymmetric synthesis, as illustrated by studies on the 1,3-dipolar cycloaddition of azomethine ylides with β-phenylsulfonyl enones leading to pyrrolidine derivatives. This suggests a potential for (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in facilitating the synthesis of highly functionalized pyrrolidine derivatives with controlled stereoselectivity (Robles‐Machín et al., 2010).

Photoluminescent Materials

Compounds with sulfonyl-substituted ligands have been explored for their photoluminescent properties. This indicates a potential application of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in the development of new luminescent materials, especially in the design of iridium(III) complexes for use in light-emitting electrochemical cells (Ertl et al., 2015).

Synthesis of N-Fused Pyrroles

The methodology involving sulfonyl-substituted thiophenes could be adapted for the synthesis of N-fused pyrroles, offering a synthetic route for compounds with biological and synthetic interest. This pathway might be relevant for derivatives of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in creating N-fused pyrroles through ring-opening/ring-closing protocols (Bianchi et al., 2014).

Advanced Polymer Materials

The structural features of sulfonyl-substituted pyrrolidines suggest their potential utility in the synthesis of advanced polymer materials. Research into similar compounds has led to the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting the potential of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in materials science (Liu et al., 2013).

properties

IUPAC Name |

3-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,12,14,18H,11,13,15H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJRXMCSUGKEG-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2686279.png)

![ethyl 4-[5-[(E)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2686281.png)

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)

![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686286.png)

![3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2686289.png)